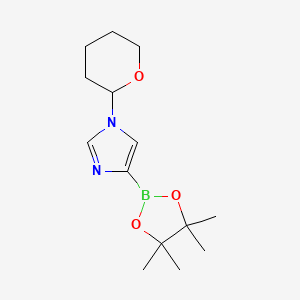

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Description

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS: 1029684-37-4) is a boron-containing heterocyclic compound with the molecular formula C₁₄H₂₃BN₂O₃ and a molecular weight of 278.16 g/mol . The structure features a tetrahydropyran (THP) group protecting the imidazole nitrogen and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the imidazole ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceuticals and agrochemicals due to its stability and reactivity . It is stored at -20°C under dry, sealed conditions to prevent hydrolysis of the boronate ester .

Properties

Molecular Formula |

C14H23BN2O3 |

|---|---|

Molecular Weight |

278.16 g/mol |

IUPAC Name |

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |

InChI |

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-17(10-16-11)12-7-5-6-8-18-12/h9-10,12H,5-8H2,1-4H3 |

InChI Key |

SSZDKSMNIHYJSM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C3CCCCO3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole generally involves:

- Step 1: Protection of the imidazole nitrogen with a tetrahydropyranyl (THP) group to increase stability and modulate reactivity.

- Step 2: Introduction of the boronic acid pinacol ester moiety at the 4-position via lithiation or metal-catalyzed borylation.

This approach leverages the THP group as a protecting group for the N-1 position of imidazole, which is acid-labile and can be removed post-synthesis if desired.

Representative Synthetic Routes

Palladium-Catalyzed Borylation of Halogenated Imidazole Derivatives

- Starting Materials: 1-(tetrahydro-2H-pyran-2-yl)-4-halogenated imidazole (e.g., 4-bromo or 4-iodo derivative)

- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2), base (potassium carbonate or cesium carbonate)

- Solvent: Mixtures of water and organic solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane

- Conditions: Inert atmosphere (argon), heating at 45–80 °C for 4–16 hours

- Outcome: Formation of the boronic ester at the 4-position with yields ranging from moderate to good (30–70%) depending on substrate and conditions.

Example Reaction Conditions Table:

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 (0.1 eq) |

| Base | Potassium carbonate (2 eq) or cesium carbonate |

| Solvent | DMF/H2O (9:1) or 1,4-dioxane/H2O |

| Temperature | 45–80 °C |

| Time | 4–16 hours |

| Atmosphere | Argon (inert) |

| Yield | 30–70% (isolated) |

Protection of Imidazole Nitrogen with Tetrahydropyranyl Group

- Reagents: Tetrahydropyranyl chloride or dihydropyran with acid catalyst

- Conditions: Acidic environment (e.g., p-toluenesulfonic acid), room temperature to mild heating

- Purpose: To selectively protect the N-1 position of imidazole, facilitating regioselective functionalization at C-4

This step is typically performed prior to borylation to improve regioselectivity and stability during metal-catalyzed transformations.

Alternative Synthetic Approaches

- Lithiation-Borylation: Directed lithiation at the 4-position of the imidazole ring followed by quenching with trialkyl borates and subsequent pinacol esterification can be employed but is less common due to sensitivity of the THP group and need for cryogenic conditions.

- Direct C–H Borylation: Transition-metal catalyzed direct C–H borylation using iridium or rhodium catalysts offers a potential route but is less documented specifically for this compound.

Experimental Data and Research Findings

Yield and Purity

Reaction Monitoring and Characterization

- TLC: Used to monitor reaction progress, with typical Rf values around 0.3 in 50% ethyl acetate-hexanes systems.

- NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and THP protection.

- Mass Spectrometry: Confirms molecular weight and boronic ester formation.

- Chromatography: Silica gel column chromatography (100-200 mesh) with gradients of ethyl acetate in hexanes is standard for purification.

Summary Table of Preparation Conditions

Patented Processes and Industrial Relevance

- Patent WO2016162604A1 describes processes for preparing androgen receptor antagonists and intermediates structurally related to boronic ester heterocycles, indicating industrial interest in such compounds as intermediates for pharmaceuticals.

- The boronic ester moiety facilitates Suzuki-Miyaura cross-coupling, a pivotal step in drug synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The imidazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The dioxaborolane group can participate in boron-mediated reactions, which are important in organic synthesis and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the tetramethyl dioxaborolan-2-yl group and heterocyclic cores. Key differences include substituents, molecular weights, stability, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences in Reactivity and Stability

Heterocycle Core :

- The imidazole ring in the target compound provides hydrogen-bonding capability and basicity, enhancing interactions in biological systems compared to pyrazole derivatives .

- Pyrazole analogs (e.g., CAS 1003846-21-6) exhibit reduced basicity due to the absence of a second nitrogen in the aromatic ring, affecting their pharmacokinetic profiles .

Protecting Groups :

- The tetrahydropyran (THP) group in the target compound improves solubility in organic solvents and protects the imidazole nitrogen during synthesis, whereas methyl or methylsulfonyl groups in analogs (e.g., C₁₀H₁₇BN₂O₂) offer less steric hindrance but lower stability .

Boronate Ester Stability: All compounds with the pinacol boronate ester group are moisture-sensitive, but the THP-protected imidazole (target compound) shows enhanced stability during long-term storage compared to non-protected analogs like 1-methyl-5-boronate-imidazole .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical identifiers:

- Molecular Formula : C14H23BN2O3

- Molecular Weight : 278.16 g/mol

- CAS Number : 1279088-80-0

| Property | Value |

|---|---|

| Purity | >98% (GC) |

| Physical State | Solid |

| Storage Temperature | 2 - 8 °C |

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural analogs have shown inhibition of glucose transporters (GLUTs), which are crucial for glucose metabolism in cancer cells .

- Antitumor Activity : The compound has demonstrated potential antitumor effects by disrupting metabolic processes in tumor cells. This is particularly significant in TCA cycle-deficient tumors where glucose metabolism is altered .

- Bioavailability : Studies have shown that similar compounds exhibit favorable pharmacokinetic properties, including oral bioavailability and a manageable half-life in plasma .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Study on Antitumor Effects : A study published in Cell Chemical Biology highlighted the efficacy of glucose transport inhibitors like KL-11743 (structurally related) in inducing cell death in fibrosarcoma cells. The IC50 values for glucose consumption and lactate secretion were reported at 228 nM and 234 nM respectively .

- Pharmacokinetics : Another study reported that KL-11743 reached maximal exposure within 2–3 hours post-administration and exhibited a favorable dose-linear plasma exposure profile . This suggests that compounds with similar structures could also exhibit advantageous pharmacokinetic properties.

Q & A

Q. What are the established synthetic routes for preparing this compound?

The synthesis typically involves two key steps: (1) formation of the imidazole core and (2) introduction of the boronate ester group. For the imidazole ring, a common approach is the Debus-Radziszewski reaction, where a bromo-ketone derivative (e.g., 2-bromo-1-(tetrahydro-2H-pyran-2-yl)ethanone) reacts with formamide under acidic conditions at elevated temperatures (60–80°C) in ethanol . The boronate ester moiety is introduced via Suzuki-Miyaura coupling, where a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates cross-coupling between the imidazole intermediate and a pinacol boronate precursor in a solvent like THF or dioxane, with a base such as Na₂CO₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm the imidazole ring structure, THP-protecting group, and boronate ester. The THP group shows characteristic signals for axial/equatorial protons (δ 3.5–4.5 ppm) and carbons (δ 60–100 ppm).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronate ester.

- IR Spectroscopy : Absorbances at ~1340 cm⁻¹ (B-O stretching) and ~1600 cm⁻¹ (imidazole C=N) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 279.18 for C₁₄H₂₃BN₂O₃) .

Q. How is X-ray crystallography utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction is employed to determine bond lengths, angles, and stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, the boron-oxygen bond length in the dioxaborolane ring should align with literature values (~1.36–1.39 Å) . Crystallization is often achieved via slow evaporation in solvents like dichloromethane/hexane.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this compound?

Key variables include:

- Catalyst System : Pd(OAc)₂ with SPhos ligand improves stability and activity for sterically hindered substrates.

- Solvent : DME/H₂O mixtures enhance solubility of inorganic bases (e.g., K₃PO₄).

- Temperature : Reactions at 80–100°C reduce side-product formation.

- Protecting Groups : The THP group prevents coordination of boron to palladium, minimizing catalyst poisoning .

Contradictory yield data (e.g., 40% vs. 70%) may arise from trace oxygen or moisture, necessitating rigorous inert conditions (glovebox, degassed solvents) .

Q. How to address contradictions in reaction yields under varying conditions?

Use a Design of Experiments (DoE) approach to isolate factors:

- Base Screening : Compare carbonate vs. phosphate bases.

- Ligand Effects : Bulky ligands (XPhos) may improve selectivity.

- Additives : Adding TBAB (tetrabutylammonium bromide) can stabilize boronate intermediates.

Statistical tools (e.g., ANOVA) help identify significant variables. For example, higher yields in THF vs. toluene correlate with better boronate solubility .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

- Density Functional Theory (DFT) : Calculates transition-state energies for Suzuki coupling steps (e.g., oxidative addition, transmetallation).

- Molecular Docking : Models interactions with enzymes (e.g., imidazole derivatives as kinase inhibitors) using software like AutoDock Vina.

- Reaction Pathway Analysis : Tools like Gaussian or ORCA simulate intermediates, such as boron “ate” complexes, to explain regioselectivity .

Q. What challenges arise in characterizing boron-containing imidazoles?

- ¹¹B NMR Line Broadening : Due to quadrupolar relaxation, use high-field spectrometers (≥400 MHz) and decoupling techniques.

- Hygroscopicity : Boronate esters hydrolyze in moisture; store under argon and use anhydrous solvents for analysis.

- X-ray Crystallography : Boron’s low electron density complicates electron density maps. Collect high-resolution data (≤0.8 Å) and refine using SHELXL’s restraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.